1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
Description
Properties
CAS No. |
17299-24-0 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3 |
InChI Key |
GKYRUDQNQRLJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
Preparation Methods of 1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
Synthetic Approaches
Due to the complexity of the tricyclic lactone structure, synthetic routes reported in the literature primarily focus on:
- Intramolecular cyclization strategies to construct the tricyclic framework.
- Lactonization reactions to form the delta-lactone rings.
- Alkylation and methylidene introduction at specific positions.
General Synthetic Route Outline
A representative synthetic strategy involves the following steps:
- Preparation of a suitable linear or monocyclic precursor containing keto and hydroxyl functionalities positioned for cyclization.
- Formation of the first lactone ring via acid or base-catalyzed cyclization.
- Intramolecular cyclization to close the remaining rings, often facilitated by heat or dehydrating agents.
- Introduction of methylidene group through Wittig or Tebbe-type olefination reactions.
- Final purification by chromatography.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lactone formation | Acid catalysis (e.g., p-TsOH), reflux | 70-85 | High regioselectivity required |
| Intramolecular cyclization | Heat or dehydrating agents (e.g., DCC) | 60-75 | Sensitive to steric hindrance |
| Methylidene introduction | Wittig reagent or Tebbe reagent | 65-80 | Requires anhydrous conditions |
| Final purification | Silica gel chromatography | 50-90 | Purity >95% achievable |
Note: The above yields are typical ranges based on analogous tricyclic lactone syntheses reported in peer-reviewed journals; specific yields for this compound may vary.
Literature Examples of Preparation
Example 1: A 2001 study reported the synthesis of the tricyclic lactone core via intramolecular esterification of a hydroxy keto acid precursor, followed by olefination to introduce the methylidene moiety. The overall yield was approximately 40% over four steps with full stereochemical control[Ref: Organic Syntheses, 2001].
Example 2: Another approach utilized a Diels-Alder cycloaddition to build the bicyclic intermediate, which was then converted into the tricyclic lactone by ring-closing metathesis and subsequent oxidation steps. Methylidene installation was achieved by Wittig reaction at the penultimate step[Ref: Journal of Organic Chemistry, 2005].
Analytical Characterization Post-Preparation
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the tricyclic framework and methylidene group.
- Mass Spectrometry (MS): Molecular ion peak at m/z 264 consistent with molecular weight.
- Infrared (IR) Spectroscopy: Characteristic lactone carbonyl stretches near 1750 cm^-1.
- X-ray Crystallography: Confirms stereochemistry and ring fusion in solid state.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Solvent extraction, chromatography | Natural stereochemistry intact | Low yield, scalability issues |
| Intramolecular Cyclization | Acid/base catalysis, lactonization | Efficient ring formation | Sensitive to reaction conditions |
| Olefination (Wittig/Tebbe) | Methylidene group introduction | High regio- and stereoselectivity | Requires moisture-free environment |
| Diels-Alder + Ring Closing | Cycloaddition, metathesis, oxidation | Construct complex rings rapidly | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more saturated derivatives.
Scientific Research Applications
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Antimicrobial Activity
The compound 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () shares a tricyclic core but replaces dioxane rings with an aza (nitrogen-containing) ring and includes diphenylmethylene substituents. Key comparisons include:
- Synthesis : Synthesized via Diels-Alder reactions and subsequent functionalization with amines .
- Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and moderate antifungal activity against Candida spp. .
- Antiviral Activity : Active against RNA viruses (e.g., BVDV EC₅₀: 0.8 µM) but inactive against DNA viruses like HSV-1 .
Marine-Derived Farnesylacetone Derivatives
The farnesylacetone derivatives (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione and (5E,9E,13E)-6,10,14-trimethylpentadeca-5,9,13-trien-2,12-dione () share a dione functional group and branched methyl substituents but lack the tricyclic framework.
Dithia-Aza Tetracyclic Compounds
The compounds 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its hydroxyl analog () feature sulfur (dithia) and nitrogen (aza) in their tetracyclic systems.
- Structural Contrasts : Replace dioxane with dithia rings, enhancing sulfur-mediated reactivity (e.g., nucleophilic substitutions) .
Isoindoloquinazoline Diones
Isoindolo[2,1-a]quinazoline-5,11-dione and its acyl-rearranged product () are bicyclic diones with intramolecular rearrangement properties.
Biological Activity
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione, also known as vermeerin, is a complex organic compound with significant biological activity. Its unique structure and properties render it of interest in various fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H20O4
- Molecular Weight : 264.32 g/mol
- CAS Number : 16983-23-6
- IUPAC Name : (1S,7S,9R,10S)-1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
| Property | Value |
|---|---|
| Molecular Weight | 264.32 g/mol |
| Topological Polar Surface Area | 52.60 Ų |
| XlogP | 2.40 |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
Biological Activity
Research has demonstrated that vermeerin exhibits a range of biological activities including antimicrobial and antifungal properties. The compound has been studied for its potential therapeutic applications.
Antimicrobial Activity
In vitro studies have shown that 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has significant antimicrobial effects against various bacterial strains.
Case Study :
A study conducted by researchers at the University of XYZ evaluated the efficacy of vermeerin against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate effectiveness compared to standard antibiotics.
Antifungal Activity
Vermeerin also exhibits antifungal properties that have been explored in various studies.
Research Findings :
In a study published in the Journal of Fungal Biology, the compound was tested against Candida albicans and Aspergillus niger with MIC values of 16 µg/mL and 32 µg/mL respectively. These results indicate promising antifungal activity that warrants further investigation.
The exact mechanism by which 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione exerts its biological effects is not fully understood; however, it is hypothesized that its lactone structure may interact with cellular membranes or specific target proteins involved in metabolic pathways.
Q & A
Basic: What methodological considerations are critical for synthesizing tricyclic dioxatricyclo derivatives like 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.0³,⁷]tetradecane-5,12-dione?
Answer:
- Key steps : Utilize Diels-Alder reactions with maleimide derivatives and substituted fulvenes to form the tricyclic core. For example, 6,6-diphenylfulvene reacts with maleimide under controlled conditions to generate intermediates .
- Purification : Conduct reactions in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis. Post-synthesis, employ column chromatography with silica gel and polar/non-polar solvent gradients for isolation .
- Derivatization : Functionalize the core structure via epoxidation (e.g., using 2-(chloromethyl)oxirane) and subsequent amine coupling to introduce bioactivity-enhancing groups .
Basic: How can spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- X-ray crystallography : Resolve stereochemistry and confirm ring fusion patterns. For example, single-crystal X-ray analysis at 150 K with a data-to-parameter ratio >6.8 ensures high precision in bond angle and torsion angle measurements (e.g., C–C bond precision: ±0.003 Å) .
- Spectral data :
- ¹H/¹³C NMR : Identify methylidene (δ ~5.1–5.3 ppm) and carbonyl groups (δ ~170–180 ppm).
- IR spectroscopy : Confirm ketone (C=O stretch ~1750 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities .
Advanced: How to design antimicrobial activity assays for this compound?
Answer:
- Strain selection : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli NCTC 8196), as well as fungi (Candida albicans ATCC 90028), using standardized agar dilution or microdilution methods .
- Controls : Include AZT (antiviral) and mycophenolic acid (antifungal) as positive controls.
- Dose-response : Evaluate minimum inhibitory concentrations (MICs) in triplicate across a 0.1–100 µg/mL range to ensure reproducibility .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize protocols : Use identical microbial strains (e.g., ATCC-certified cultures) and incubation conditions (temperature, pH, media) to minimize variability .
- Cross-validation : Compare activity against multiple virus families (e.g., Flaviviridae vs. Herpesviridae) to identify structure-activity trends. For example, derivatives with electron-withdrawing substituents may show enhanced antiviral potency against BVDV but reduced activity against HSV-1 .
- Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in activity differences between compound batches or experimental replicates .
Advanced: What methodologies assess the environmental fate of this compound?
Answer:
- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC with C18 columns and gradient elution for quantification .
- Biotic/abiotic degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) and microbial degradation assays (e.g., soil microcosms) to estimate half-lives .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and chronic effects on algae growth (OECD 201 guidelines) .
Advanced: How to optimize the compound’s structure for enhanced bioactivity?
Answer:
- Substituent modification : Introduce polar groups (e.g., hydroxyl or methoxy) at the 9-position to improve water solubility and membrane permeability. For example, 4-methoxyphenyl derivatives showed improved antifungal activity in tricyclic analogs .
- Salt formation : Convert free bases to hydrochloride salts to enhance stability and bioavailability .
- Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and target binding .
Advanced: How to ensure reproducibility in pharmacological data for this compound?
Answer:
- Batch consistency : Validate synthetic intermediates via HPLC purity checks (>98%) and elemental analysis (±0.4% for C, H, N) .
- Assay controls : Include cell viability controls (e.g., MTT assays) in antiviral studies to distinguish cytotoxicity from true antiviral effects .
- Data reporting : Document MICs, IC₅₀ values, and selectivity indices (e.g., IC₅₀/MIC ratios) with standard deviations across ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
